1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-(2-methoxyphenyl)urea is a complex organic compound that features a thiazole ring, a benzenesulfonamido group, and a methoxyphenyl group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and reactivity .
Preparation Methods
The synthesis of 1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-(2-methoxyphenyl)urea typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole derivative with 2-methoxyphenyl isocyanate to form the desired urea compound .
Chemical Reactions Analysis
1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-(2-methoxyphenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the methoxy group.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-(2-methoxyphenyl)urea has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzenesulfonamido group can enhance the compound’s binding affinity to certain proteins, while the methoxyphenyl group can influence its solubility and bioavailability .
Comparison with Similar Compounds
1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-(2-methoxyphenyl)urea can be compared with other thiazole-containing compounds such as:
Dabrafenib: A thiazole-based anticancer drug.
Dasatinib: Another thiazole-containing anticancer agent.
Patellamide A: A natural product with a thiazole ring.
Ixabepilone: A thiazole-containing anticancer drug.
Epothilone: A thiazole-based compound with anticancer properties
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-12-16(21-17(23)20-14-10-6-7-11-15(14)26-2)27-18(19-12)22-28(24,25)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,19,22)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBGFZDETVVZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.